molecular formula C11H9BrClN B14118780 2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole

2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole

Cat. No.: B14118780
M. Wt: 270.55 g/mol
InChI Key: IVMHQGDAJHCGLL-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-bromo-4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole typically involves the reaction of 2-bromo-4-chlorophenyl derivatives with pyrrole under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-4-chlorophenylboronic acid reacts with 1-methylpyrrole in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrrole compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with active sites of enzymes, inhibiting their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-chlorophenyl)-1-methyl-1H-pyrrole is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrrole ring. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)-1-methylpyrrole

InChI

InChI=1S/C11H9BrClN/c1-14-6-2-3-11(14)9-5-4-8(13)7-10(9)12/h2-7H,1H3

InChI Key

IVMHQGDAJHCGLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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